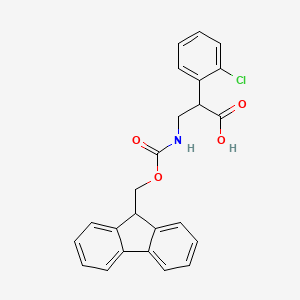
2-(2-Chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, also known as Fmoc-Cl, is a chemical compound widely used in scientific research applications. It is a derivative of the amino acid phenylalanine and is commonly used in peptide synthesis due to its ability to protect the N-terminal amino group. Fmoc-Cl is an important tool in the field of biochemistry and has numerous applications in drug discovery, protein engineering, and molecular biology.
Mechanism Of Action
2-(2-Chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid acts as a protecting group for the N-terminal amino group during peptide synthesis. It is added to the amino group of the first amino acid in the peptide sequence, protecting it from unwanted reactions during subsequent steps in the synthesis process. Once the peptide synthesis is complete, the Fmoc group can be removed using a base such as piperidine, revealing the N-terminal amino group of the peptide.
Biochemical And Physiological Effects
2-(2-Chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid does not have any direct biochemical or physiological effects as it is used primarily as a chemical tool in peptide synthesis. However, the peptides and proteins synthesized using 2-(2-Chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid may have a wide range of biochemical and physiological effects depending on their sequence and structure.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-(2-Chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is its ability to protect the N-terminal amino group during solid-phase peptide synthesis. This allows for the synthesis of longer and more complex peptides and proteins. 2-(2-Chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is also relatively easy to use and has a high yield of product.
One limitation of 2-(2-Chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is its cost, which can be higher than other protecting groups. Additionally, the removal of the Fmoc group using piperidine can be time-consuming and may require multiple steps.
Future Directions
There are numerous future directions for the use of 2-(2-Chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid in scientific research. One area of interest is the development of new protecting groups that are more efficient and cost-effective than 2-(2-Chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid. Additionally, there is potential for the use of 2-(2-Chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid in the synthesis of new classes of peptides and proteins with novel biochemical and physiological properties. Finally, the use of 2-(2-Chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid in combination with other chemical tools and techniques may lead to new insights into the structure and function of peptides and proteins.
Synthesis Methods
2-(2-Chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid can be synthesized through the reaction of 2-chlorobenzoic acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is soluble in organic solvents such as dimethylformamide and dichloromethane.
Scientific Research Applications
2-(2-Chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is widely used in the synthesis of peptides and proteins. It is commonly used as a protecting group for the N-terminal amino group during solid-phase peptide synthesis. 2-(2-Chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is also used in the synthesis of peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA that have potential applications in gene therapy and drug development.
properties
IUPAC Name |
2-(2-chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4/c25-22-12-6-5-11-19(22)20(23(27)28)13-26-24(29)30-14-21-17-9-3-1-7-15(17)16-8-2-4-10-18(16)21/h1-12,20-21H,13-14H2,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTWOCCGXMOXRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C4=CC=CC=C4Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-naphthamide](/img/structure/B2922807.png)
![2-[2-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2922808.png)
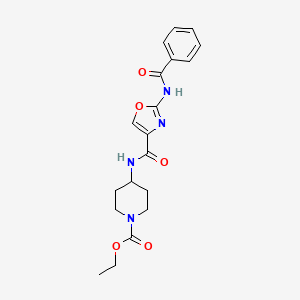
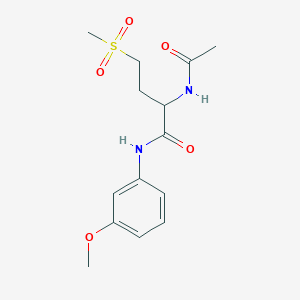

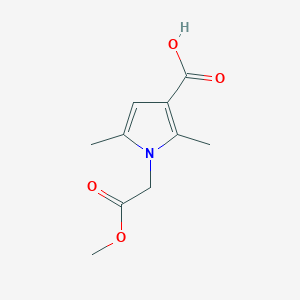
![2-[1-(3-Chloropyridin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2922818.png)
![1-Methyl-4-[(E)-2-(trifluoromethylsulfonyl)ethenyl]pyrazole](/img/structure/B2922820.png)
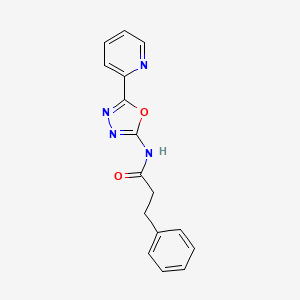
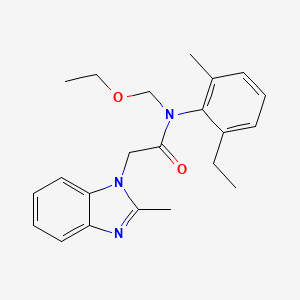
![1-[(4-Bromophenyl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2922823.png)
![2-[(2,5-Dimethylphenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2922826.png)
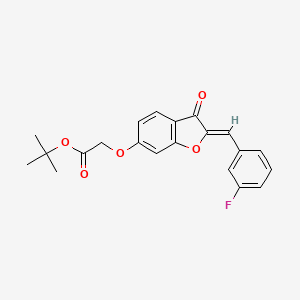
![2-Chloro-N-[3-(2-fluoro-N-methylanilino)propyl]propanamide](/img/structure/B2922830.png)